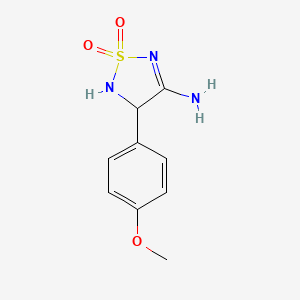

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide

Description

Chemical Structure and Identification The compound 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide (CAS: 141542-12-3) features a thiadiazole dioxide core substituted with a 4-methoxyphenyl group and an amine moiety. Its molecular formula is C₉H₁₁N₃O₃S, with a molecular weight of 241.27 g/mol.

- Stille coupling reactions to assemble aryl-amine structures (e.g., as seen in methoxyphenyl-containing hole-transporting layers (HTL)) .

- Crystallographic refinement using programs like SHELXL and ORTEP for structural determination, which are widely employed for small-molecule and macromolecular analysis .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-15-7-4-2-6(3-5-7)8-9(10)12-16(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTYWJUVELGPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a methoxyphenyl group and a thiadiazole moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives, which are often more biologically active.

Reduction: Reduction reactions can lead to the formation of amine derivatives, which may have different biological properties.

Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways.

- Anticancer Potential: Preliminary studies indicate activity against cancer cell lines, highlighting its potential as an anticancer agent .

Scientific Research Applications

The applications of 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide can be categorized into several domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds.

- Chemical Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to yield amine derivatives with altered biological properties .

Biology

- Target Interactions: The compound interacts with specific enzymes and receptors involved in various biological processes. This interaction profile is crucial for understanding its mechanism of action in biological systems .

Medicine

- Therapeutic Applications: Research has explored its use in developing new treatments for inflammatory diseases and cancer due to its modulation of biochemical pathways .

Industry

- Material Development: The compound is being researched for applications in creating materials with enhanced thermal stability and conductivity .

Case Studies

Case Study: Antimicrobial Activity

In a study exploring the antimicrobial properties of various thiadiazole derivatives including this compound, it was found to exhibit significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study: Anticancer Properties

Another study investigated the anticancer effects of this compound on liver carcinoma cell lines. Results indicated a dose-dependent cytotoxic effect with an IC50 value indicating moderate potency compared to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with related molecules based on structural features, functional groups, and inferred applications:

Key Differences and Implications

Thiadiazole Dioxide vs. Acridine/Quinoxaline Derivatives

- Electronic Properties: The thiadiazole dioxide core in the target compound may exhibit stronger electron-withdrawing characteristics compared to acridine or quinoxaline systems, making it suitable for electron-transport layers in organic devices. In contrast, quinoxaline derivatives like DNB are optimized for hole transport due to extended π-conjugation .

- Solubility : Methoxy groups in the target compound enhance solubility in polar solvents compared to chloro-substituted analogs (e.g., 9-chloro-2-methylacridine), which are more lipophilic .

Structural Characterization Techniques

- X-ray Crystallography : Programs like SHELXL and ORTEP are critical for resolving the thiadiazole dioxide’s conformation and intermolecular interactions, ensuring accurate structure-property relationships .

- Spectroscopy : NMR and FTIR would differentiate the amine and sulfone groups in the target compound from the acetamide or acridine functionalities in others.

Research Findings and Limitations

- Advantages of Thiadiazole Dioxide : The combination of sulfone and methoxy groups offers a balance of electronic tunability and processability, advantageous for optoelectronic applications.

- Limitations: No direct biological or device-performance data are available in the provided evidence, necessitating further experimental validation.

- Contradictions : While focuses on methoxyphenyl-amine HTL materials, the target compound’s exact role in such systems remains speculative without explicit data.

Biological Activity

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide is a heterocyclic compound belonging to the thiadiazole family. This compound has attracted considerable attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of thiadiazoles contribute to their interaction with various biological targets.

- IUPAC Name: 3-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine

- Molecular Formula: C9H11N3O3S

- Molecular Weight: 241.27 g/mol

- CAS Number: 141542-12-3

Thiadiazole derivatives like this compound exhibit a range of biological effects through various mechanisms:

Target Interactions:

- The compound interacts with specific enzymes and receptors involved in inflammatory and infectious processes.

Biochemical Pathways:

- It modulates pathways related to oxidative stress and apoptosis, contributing to its anticancer activity.

Pharmacokinetics:

- Studies suggest favorable pharmacokinetic properties that enhance its therapeutic potential. In silico modeling indicates good absorption and distribution characteristics .

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Gram-positive bacteria such as B. subtilis and S. aureus, with MIC values ranging from 32 to 42 μg/mL. Comparatively, the compound showed superior activity against fungal strains like Candida albicans .

Anti-inflammatory Effects

In a controlled experiment involving induced inflammation in animal models, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Research involving human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for various cancer types were notably lower than those of conventional chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide?

- Methodology : The compound can be synthesized via cyclization reactions using 1,2-thiazinane-1,1-dioxide derivatives as precursors. For example, ring-opening reactions of bicyclic sulfonamides (e.g., 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) with substituted phenols in polar aprotic solvents like N,N-dimethylacetamide (DMAc) under reflux (60–80°C), followed by purification via column chromatography .

- Key Considerations : Optimize stoichiometric ratios (e.g., 1:1 for phenol derivatives) and reaction times (typically 12–24 hours) to avoid side products like over-alkylated species.

Q. How can the crystal structure of this compound be resolved?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELX (SHELXL for refinement) is standard. For graphical representation, ORTEP-III is recommended to visualize thermal ellipsoids and intermolecular interactions .

- Data Interpretation : Compare bond lengths (e.g., S–N bonds ≈ 1.60–1.65 Å) and dihedral angles with density functional theory (DFT) calculations to validate structural accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the thermal stability of the 1,2,5-thiadiazole ring under varying conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. For example, cis-2,5-dihydro-1,3,4-thiadiazole 1,1-dioxide analogs decompose at ~50°C to form azines, suggesting similar pathways for this compound .

- Contradictions : Some studies report stabilization via electron-donating groups (e.g., 4-methoxy), which may delay decomposition. Verify using controlled heating experiments in inert atmospheres.

Q. How do substituents on the phenyl ring influence electronic properties and reactivity?

- Methodology : Use Hammett constants (σ) to correlate substituent effects (e.g., 4-methoxy: σₚ ≈ −0.27) with reaction rates in nucleophilic substitutions. UV-Vis spectroscopy and cyclic voltammetry can quantify electronic transitions and redox potentials .

- Case Study : Compare reactivity with 4-bromo or 4-nitro derivatives to assess electron-withdrawing vs. donating effects on sulfonamide activation.

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with sulfonamide-binding sites). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

- Data Analysis : Calculate binding free energies (ΔG) and hydrogen-bonding patterns to prioritize derivatives for in vitro testing.

Key Challenges and Contradictions

- Structural Ambiguity : Conflicting reports on the preferred conformation (chair vs. boat) of the 1,2-thiazinane ring in related compounds require careful validation via SCXRD and DFT .

- Reactivity Variability : Substituent electronic effects may override steric factors in some reactions, necessitating mechanistic probes like isotopic labeling or kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.